Territrem A
Overview
Description
Territrem A is a tremorgenic mycotoxin isolated from Aspergillus terreus. It, along with territrem B, was initially designated as compounds C1 and C2, respectively. These compounds have been partially characterized through various spectroscopic methods, revealing their complex molecular structures and indicating their chemical similarity. The isolation and characterization of territrem A have led to the elucidation of its molecular formula as C28H30O9, highlighting its significance in scientific research focused on mycotoxins and their biological activities (Ling, Yang, & Peng, 1979).
Synthesis Analysis
The synthesis of territrem A involves complex chemical reactions starting from precursor compounds. Analogous compounds, such as 4β-methoxymethyl-4β-demethyl territrem B, have been synthesized through reactions involving treatment with dimethyl sulfate in methanolic NaOH, showcasing the intricate steps required to modify the territrem structure for scientific studies. The structural elucidation of these compounds is accomplished using ultraviolet, NMR, and mass spectra, providing insights into the synthetic pathways and chemical modifications of territrem compounds (Peng & Cheng, 2004).
Molecular Structure Analysis
Territrem A's molecular structure has been extensively studied through spectroscopic methods. High-resolution mass spectral data have suggested its molecular formula, and the spectroscopic evidence indicates a close chemical structure similarity with territrem B. These studies have been crucial in understanding the molecular basis of territrem A's biological activities and its interaction with biological targets (Ling, Yang, & Peng, 1979).
Chemical Reactions and Properties
Territrem A undergoes specific chemical reactions that are pivotal for its isolation and purification from natural sources. Techniques such as cleavage by alkaline hydrogen peroxide have been utilized to isolate and characterize the aromatic moiety of territrem compounds, demonstrating the chemical reactivity and structural integrity of these molecules. These reactions also offer insights into the structural differences and similarities among various territrem compounds (Ling et al., 1987).
Physical Properties Analysis
Territrem A's physical properties, such as its molecular weight and spectroscopic characteristics (UV, IR, NMR, mass spectroscopy), are crucial for its identification and characterization. These properties aid in the differentiation of territrem A from closely related compounds and play a significant role in understanding its physical behavior and interaction with biological systems (Ling, Yang, & Peng, 1979).
Chemical Properties Analysis
The chemical properties of territrem A, including its reactivity and stability, are central to its biological effects and applications in scientific research. Studies focusing on the synthesis and characterization of territrem derivatives provide insights into the functional groups and molecular features essential for its activity, shedding light on the chemical basis of territrem A's interaction with biological targets and its potential utility in scientific studies (Peng, 1995).
Scientific Research Applications
Territrem A, along with other territrems, has been identified as tremorgenic mycotoxins. Their molecular structures have been characterized, and they are known for inducing whole body tremors in rats and mice. This is due to their action at the peripheral and function integrity of motor nerve endings (Ling, Yang, & Peng, 1979).
Territrem A exhibits potent inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for nerve function. This inhibition has been shown to be specific and irreversible (Chen & Ling, 1996).
The metabolism of Territrem A has been studied in liver microsomes of Wistar rats. The metabolites of Territrem A have been identified, providing insights into its metabolic pathways and potential toxicological effects (Peng, Lin Wu, & Wag, 2001).
Territrem A has shown potential as an insecticide, with significant inhibitory effects on the growth of the corn earworm, Helicoverpa zea. Its mechanism involves anticholinesterase activity, which disrupts normal neural function in insects (Dowd, Peng, Chen, & Ling, 1992).
In addition to its inhibitory effects on AChE, Territrem A's interactions with various biological systems, such as snail neurons and rodent physiology, have been studied. These studies contribute to a broader understanding of its biochemical and pharmacological properties (Arvanov, Ling, Chen, & Tsai, 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,7-dihydroxy-14-(7-methoxy-1,3-benzodioxol-5-yl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O9/c1-24(2)7-6-21(29)26(4)27(24,31)9-8-25(3)28(26,32)13-16-18(37-25)12-17(36-23(16)30)15-10-19(33-5)22-20(11-15)34-14-35-22/h6-7,10-12,31-32H,8-9,13-14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJHAHVVYAVVPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC6=C(C(=C5)OC)OCO6)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897214 | |
Record name | Territrem A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Territrem A | |
CAS RN |
70407-19-1 | |
Record name | (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70407-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Territrem A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070407191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Territrem A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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